Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a 2,5-dichlorothiophen-3-yl substituent. The compound’s structure includes a propanoate backbone with an amino group at the second carbon and a 2,5-dichlorothiophene ring at the third carbon. The thiophene moiety introduces steric bulk and electron-withdrawing effects due to chlorine atoms, while the hydrochloride salt enhances aqueous solubility.
Properties
IUPAC Name |
methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S.ClH/c1-13-8(12)5(11)2-4-3-6(9)14-7(4)10;/h3,5H,2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRQCSBGWXYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(SC(=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
- Target Compound: Substituent: 2,5-Dichlorothiophen-3-yl (aromatic heterocycle with Cl atoms). Functional Groups: Primary amine, methyl ester, hydrochloride salt. Molecular Formula: Estimated as C₈H₁₀Cl₂NO₂S·HCl (exact data unavailable).
- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate : Substituent: 4-Nitrophenyl (aromatic nitro group). Functional Groups: Primary amine, methyl ester. Molecular Formula: C₁₀H₁₁N₂O₄ (neutral form). Key Difference: The nitro group is strongly electron-withdrawing, enhancing reactivity in reductions (e.g., conversion to an aminophenyl derivative via sodium borohydride).
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride : Substituent: Branched 3,3-dimethylbutanoate chain. Functional Groups: Methylated amine, methyl ester, hydrochloride salt. Molecular Formula: C₈H₁₈ClNO₂.
Physicochemical Properties
Biological Activity
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2375267-61-9
- Molecular Formula : C10H10Cl2N2O2S
- Molecular Weight : 277.17 g/mol
The compound features a thiophene ring substituted with two chlorine atoms, contributing to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of pharmacology and agriculture. Its potential applications include:
- Antimicrobial Activity : Studies have indicated that compounds containing thiophene rings possess antimicrobial properties. The dichloro substitution may enhance this activity by increasing lipophilicity and membrane permeability.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and growth.
- Interaction with DNA : There is potential for the compound to intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
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Anticancer Activity :
- In vitro studies on human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated to be approximately 25 µM after 48 hours of exposure.
-
Mechanistic Insights :
- Flow cytometry analysis indicated that the compound induced apoptosis in treated cancer cells, as evidenced by increased Annexin V staining and caspase activation.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiophene Functionalization : React 2,5-dichlorothiophene with a propanoate precursor to introduce the amino and ester groups. Solvents like dichloromethane and catalysts such as triethylamine are commonly used to facilitate this step.
Salt Formation : Treat the intermediate with hydrochloric acid to form the hydrochloride salt.
Optimization : Adjust reaction time (e.g., 1–24 hours), temperature (room temperature to reflux), and stoichiometric ratios to maximize yield. Purification via recrystallization or column chromatography ensures >95% purity .
Key Considerations : Monitor reaction progress using TLC or HPLC. Scale-up for academic use requires balancing cost and yield, often prioritizing reproducibility over industrial-scale efficiency .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
A combination of techniques is essential:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns on the thiophene ring and ester/amine functionality (e.g., δ 3.79 ppm for methoxy groups in analogous compounds) .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C=O ester vibrations (~1720 cm⁻¹).
- Chromatography :
- HPLC/LC-MS : Assess purity (>95%) and detect impurities. Use C18 columns with acetonitrile/water gradients.
- Elemental Analysis : Verify C, H, N, S, and Cl content to confirm molecular formula .
Advanced: How do variations in the substitution pattern on the thiophene ring (e.g., dichloro vs. trichloro) influence the compound's reactivity and biological activity?
Methodological Answer:
Substituent effects can be analyzed via structure-activity relationship (SAR) studies :
- Electronic Effects : Chlorine atoms increase electron-withdrawing properties, altering reaction kinetics (e.g., slower nucleophilic substitution compared to non-halogenated analogs) .
- Biological Impact :
- 2,5-Dichloro vs. 2,4,5-Trichloro : The additional chlorine in trichloro derivatives may enhance lipophilicity, affecting membrane permeability in cellular assays.
- Positional Isomerism : 2,5-dichloro substitution (target compound) vs. 3,4-dichloro ( ) can lead to divergent binding affinities with biological targets like enzymes or receptors .
Experimental Design : Compare reactivity in halogenation reactions and biological assays (e.g., IC50 values in enzyme inhibition studies).
Advanced: What strategies can resolve contradictions in biological activity data observed across different studies using this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Ensure rigorous purification (e.g., HPLC) and validate via elemental analysis.
- Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration in cell-based assays).
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics and fluorescence polarization for competitive inhibition) to cross-validate results .
Case Study : If one study reports potent activity against Receptor A while another shows no effect, replicate experiments using the same cell line (e.g., HEK293 vs. CHO) and control for batch-to-batch compound variability .
Advanced: How can computational modeling predict the binding interactions of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the dichlorothiophene moiety’s role in hydrophobic pocket binding.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC50 values to predict activity of novel analogs .
Validation : Cross-check computational predictions with SPR or ITC binding assays .
Advanced: What are the critical considerations when designing stability studies for this compound under various storage and experimental conditions?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –80°C for long-term stability (6+ months) or –20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure using amber vials.
- Experimental Stability :
- pH-Dependent Degradation : Test stability in buffers (pH 2–9) at 37°C. Monitor via HPLC for decomposition products (e.g., free amine or ester hydrolysis).
- Accelerated Studies : Use elevated temperatures (40–60°C) to simulate long-term stability.
Analytical Monitoring : Track degradation kinetics using LC-MS and quantify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
